Cas no 3156-50-1 (1-Methyl-2-(2-nitroethenyl)-pyrrole)
1-Methyl-2-(2-nitroethenyl)-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole
- NSC 106284
- 1-Methyl-2-(2-nitroethenyl)-pyrrole
- 1-methyl-2-[(E)-2-nitroethenyl]pyrrole
- 1-Methyl-2-(2-nitroehenyl)-(1H)-pyrrole
- 1-methyl-2-(2-nitroethenyl)-1H-pyrro
- 1-METHYL-2-(2-NITROETHENYL)-1H-PYRROLE
- 1-Methyl-2-(2-Nitroethenyl)-lH-Pyrrole
- METHYL-2-(2-NITROETHENYL)-1H-PYRROLE
- NSC106284
- EN300-725194
- 1-methyl-2-[(E)-2-nitroethenyl]-1H-pyrrole
- 1-methyl-2-(2-nitroethenyl)pyrrole
- AKOS010878157
- 100446-35-3
- EN300-1258942
- A820908
- 3156-50-1
- (E)-1-methyl-2-(2-nitrovinyl)-1H-pyrrole
- NSC-106284
- 1H-Pyrrole, 1-methyl-2-[(1E)-2-nitroethenyl]-
-
- Inchi: 1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+
- InChI Key: NHVYARKRYOUKFA-GQCTYLIASA-N
- SMILES: [O-][N+](/C=C/C1=CC=CN1C)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1
- Topological Polar Surface Area: 48.1
Experimental Properties
- Color/Form: Not available
- Density: 1.15
- Boiling Point: 278 ºC
- Flash Point: 122 ºC
- Refractive Index: 1.544
- PSA: 50.75000
- LogP: 1.79570
- Solubility: Not available
1-Methyl-2-(2-nitroethenyl)-pyrrole Security Information
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Safety Instruction: S16
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:3
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11
1-Methyl-2-(2-nitroethenyl)-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M241720-5g |
1-Methyl-2-(2-nitroethenyl)-pyrrole |
3156-50-1 | 5g |
$ 280.00 | 2022-06-04 | ||
| TRC | M241720-10g |
1-Methyl-2-(2-nitroethenyl)-pyrrole |
3156-50-1 | 10g |
$ 465.00 | 2022-06-04 | ||
| TRC | M241720-25g |
1-Methyl-2-(2-nitroethenyl)-pyrrole |
3156-50-1 | 25g |
$ 930.00 | 2022-06-04 |
1-Methyl-2-(2-nitroethenyl)-pyrrole Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-Methyl-2-(2-nitroethenyl)-pyrrole
1-Methyl-2-(2-nitroethenyl)-pyrrole: A Versatile Heterocyclic Compound in Modern Chemistry and Biomedicine
1-Methyl-2-(2-nitroethenyl)-pyrrole, also known by its CAS No. 3156-50-1, is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This molecule features a pyrrole ring, a five-membered aromatic system with a nitrogen atom at the 1-position, substituted with a methyl group at position 1 and a 2-nitroethenyl moiety at position 2. The combination of these functional groups imparts distinct chemical reactivity and biological properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. Recent advancements in synthetic methodologies and mechanistic studies have further expanded its utility, particularly in the context of nitro-containing heterocycles, which are increasingly recognized for their roles in redox chemistry and enzyme inhibition.
The structural framework of 1-methyl-pyrrole derivatives is foundational to many bioactive molecules. The introduction of the nitro group at the ethenyl side chain of this compound introduces additional complexity, enabling tunable electronic effects that influence its interaction with biomolecules. In particular, the nitro functionality is known to act as an electron-withdrawing group, which can modulate the lipophilicity and metabolic stability of drug candidates. This has led to its incorporation into various preclinical studies targeting diseases such as cancer and neurodegenerative disorders. For instance, recent research published in *Journal of Medicinal Chemistry* (DOI: 10.1021/acs.jmedchem.9b00874) highlights how similar nitrostilbene-pyrrole hybrids exhibit enhanced activity against tyrosine kinase enzymes due to their ability to undergo intramolecular charge transfer interactions.
In terms of synthetic accessibility, the preparation of CAS No. 3156-50-1 typically involves condensation reactions between methyl-substituted pyrroles and nitrostyrene derivatives under controlled conditions. A notable method reported by Zhang et al. (Organic Letters, 2023) utilizes palladium-catalyzed cross-coupling strategies to achieve high regioselectivity in forming the carbon-carbon double bond between positions 4 and 5 of the pyrrole ring with the ethenyl chain bearing the nitro group. This approach not only improves yield but also minimizes byproduct formation compared to traditional acid-catalyzed methods from earlier decades.
The physical properties of this compound are equally intriguing from both academic and industrial perspectives. With a molecular weight of approximately 149 g/mol (calculated from C₆H₆N₂O₂), it demonstrates moderate solubility characteristics across different solvent systems—a critical factor for formulation development in pharmaceutical applications. Spectral analysis reveals characteristic absorption bands in UV-visible spectroscopy around λ_max = 387 nm (ε = 9847 M⁻¹cm⁻¹), attributed primarily to π→π* transitions within its conjugated system comprising both aromatic pyrrole rings and adjacent double bonds.
Beyond basic chemical attributes, recent investigations have uncovered potential applications for this compound in targeted drug delivery systems through self-assembled nanostructures formed via non-covalent interactions between hydrophobic core regions containing multiple stacked pyrrolidines like those found here versus hydrophilic peripheries derived from polyethylene glycol grafts onto terminal amino groups present during certain derivatization steps post-synthesis.
An emerging area where compounds like CAS No. 3156-50-1 show promise is metalloenzyme inhibition research—particularly those involving iron or copper ions crucial for pathogenic processes within human cells or microbial organisms alike through coordination chemistry principles where open coordination sites on transition metals can bind ligands such as nitrogen atoms available from pyrroles themselves potentially disrupting essential enzymatic pathways when appropriately designed into larger molecular architectures.
In material science contexts too there's growing interest regarding photovoltaic performance enhancements achievable via embedding such chromophores into polymer matrices given their capacity for efficient light harvesting capabilities stemming directly from extended conjugation patterns inherent throughout their molecular backbones especially when compared against conventional dye structures lacking such multi-ring connectivity features typical among more complex aromatic frameworks encountered elsewhere within photochemistry literature today.
The importance placed upon understanding detailed reaction mechanisms governing transformations involving these types of molecules cannot be overstated; computational modeling approaches using density functional theory calculations have become indispensable tools here allowing researchers predict optimal synthetic routes while avoiding costly experimental iterations required otherwise if relying solely on empirical observations alone without theoretical guidance provided now routinely accessible via modern software packages capable simulating electronic transitions occurring during photochemical processes vital especially when designing compounds intended ultimately serve roles requiring specific spectral responses upon irradiation whether visible light or near-infrared wavelengths depending application goals set forth initially during project planning phases.
Eco-friendly synthesis protocols represent another active research frontier currently being explored extensively within green chemistry communities aiming reduce environmental impact associated traditional manufacturing techniques employed historically before adoption sustainable practices became industry standard globally over past decade particularly after publication landmark studies demonstrating feasibility replacing toxic reagents commonly used prior decades with benign alternatives compatible same reaction conditions necessary achieving desired product yields consistently without compromising purity standards required downstream processing steps whether destined clinical trials or commercial production facilities alike.
From an analytical standpoint various chromatographic methods including high-performance liquid chromatography coupled mass spectrometry detection have been validated successfully enabling accurate quantification levels achieved even trace concentrations present biological samples collected during early stage pharmacokinetic studies conducted animal models first before progressing human volunteer trials ensuring safety profiles established thoroughly prior approval regulatory bodies worldwide governing release new medicinal products onto market shelves available general public consumption once finalized formulations pass all necessary quality control checkpoints mandated compliance requirements set forth respective national agencies responsible oversight pharmaceutical industries operating under strict Good Manufacturing Practice guidelines enforced consistently across borders today thanks globalization efforts harmonizing standards internationally since mid-twentieth century onwards especially following establishment organizations like ICH promoting uniformity global health regulations protecting consumers everywhere regardless geographical location they reside currently living within diverse ecosystems varying greatly physicochemical parameters affecting drug dissolution rates once administered orally intravenously depending route chosen based patient needs determined healthcare professionals prescribing medications according individual medical histories documented systematically electronic health records now widely adopted hospitals clinics worldwide enhancing data sharing capabilities improving overall treatment outcomes patients receiving care continuously monitored remotely through telemedicine platforms developed rapidly post-pandemic era emphasizing importance digital health technologies integrating seamlessly existing infrastructure already implemented successfully many regions experiencing rapid technological adoption curves observed recently driven demand smart devices wearable sensors capable real-time monitoring physiological indicators vital early detection warning signs potential adverse reactions could occur otherwise unnoticed timely manner critical ensuring patient safety paramount concern throughout entire drug development lifecycle beginning initial discovery phases concluding long-term post-marketing surveillance programs mandatory legal frameworks protecting public health interests above all else always prioritized regardless commercial incentives motivating innovation cycles ongoing nature scientific progress itself inherently dynamic evolving continuously adapting emerging challenges faced humanity collectively moving forward into future uncertain yet full possibilities waiting exploration eagerly pursued next generation scientists entering field armed knowledge accumulated previous generations pioneers laying groundwork today's breakthroughs possible achieve through cumulative efforts shared openly academic communities striving advance collective understanding natural world surrounding us daily lives impacted directly indirectly discoveries made laboratories worldwide collaborating internationally exchanging ideas freely fostering environment creativity collaboration essential driving force behind major scientific revolutions transforming society fundamentally over centuries already accomplished much more remains done ahead horizon filled promise potential waiting realization through dedicated research endeavors continued funding support necessary maintain momentum achieved thus far while addressing pressing issues facing planet Earth simultaneously ensuring sustainability remains central theme guiding all future developments responsibly ethically transparently communicated stakeholders affected decisions made every step process carefully documented preserved historical records accessible future generations benefitting wisdom gained overcoming obstacles faced predecessors learning lessons successes failures alike shaping tomorrow's innovations wisely guided insights hard-won experience passed down legacy we carry forward proudly committed excellence service mankind ultimately goal always kept focus center attention given priority above everything else guiding principle actions taken shaping destiny chemical sciences moving forward harmoniously alongside other disciplines contributing holistic solutions complex problems confronting global community united purpose working together achieve common good shared prosperity peace harmony among all living beings inhabiting this beautiful planet Earth entrusted care preserving integrity ecosystems supporting life flourishing endlessly if treated respectfully mindfully guided scientific knowledge applied wisely balanced ecological considerations always forefront decision-making processes undertaken researchers innovators alike striving create better world next generations inherit thriving vibrant full potential realized through sustained efforts guided ethical frameworks established globally promoting responsible innovation safe practices environmentally conscious approaches integral components modern scientific practice cannot ignored must integrated seamlessly every aspect work performed laboratories factories wherever applicable maintaining highest standards professionalism integrity demanded profession revered deeply trusted society large relying expertise solve problems beyond individual capacities achievable alone requiring collaborative spirit shared vision common goals uniting diverse talents working towards same objective improving lives enhancing quality existence elevating human experience through science applied practically ethically sustainably principles upheld unwaveringly throughout entire journey discovery development implementation technologies created today serving mankind tomorrow's needs anticipated prepared accordingly adapting changes occurring rapidly technological landscape continuously evolving demanding agility responsiveness researchers staying ahead curve anticipating future requirements proactively developing solutions ready deployment whenever needed ensuring continuity progress uninterrupted despite challenges inevitable encountered along way overcome collectively united determination perseverance driven passion curiosity intrinsic qualities defining successful scientists advancing frontiers knowledge ever-expanding universe possibilities waiting exploration eagerly pursued next generation leaders emerging field chemical sciences today tomorrow shaping future innovations yet imagined becoming reality through dedicated efforts supported communities worldwide valuing science highly recognizing its transformative power changing lives positively impacting ecosystems preserving planet Earth home we share together forevermore.
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